Einecs 241-242-9
Description
Nomenclature and Systemic Classification of Diethylammonium (B1227033) Oleate (B1233923)
EC Number and CAS Registry Identification in Chemical Inventories
In chemical inventories, Diethylammonium oleate is systematically cataloged to ensure precise identification and tracking. Its primary identifiers are:
EC Number: 241-242-9 europa.eulookchem.comeconomy.gov.sk This number is assigned by the European Chemicals Agency (ECHA) to substances commercially available in the European Union.
CAS Registry Number: 17200-00-9 europa.eulookchem.com This is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.
These identifiers are crucial for researchers and industries to access regulatory and scientific information about the compound.
Below is an interactive data table summarizing the key identifiers for Diethylammonium Oleate:
| Identifier | Value |
| EC Number | 241-242-9 europa.eulookchem.comeconomy.gov.sk |
| CAS Number | 17200-00-9 europa.eulookchem.com |
| Molecular Formula | C22H45NO2 lookchem.com |
| Molecular Weight | 355.5982 g/mol lookchem.com |
Chemical Structure and Component Relationship to Oleic Acid and Diethylamine (B46881)
Diethylammonium oleate is an ammonium (B1175870) salt. It is formed from the reaction of two component molecules: oleic acid and diethylamine. lookchem.comresearchgate.net
Oleic Acid: This is a monounsaturated omega-9 fatty acid with the chemical formula C18H34O2. It is a common constituent of various animal and vegetable fats and oils.
Diethylamine: This is a secondary amine with the formula (CH3CH2)2NH. It is a colorless liquid that is miscible with water and many organic solvents.
The formation of Diethylammonium oleate involves a neutralization reaction where the acidic carboxylic group (-COOH) of oleic acid reacts with the basic amino group (-NH) of diethylamine. researchgate.net This results in the formation of the diethylammonium cation [(CH3CH2)2NH2]+ and the oleate anion [C18H33O2]-. The two ions are held together by an ionic bond.
Historical Trajectories of Research on Fatty Acid Amine Salts
The study of fatty acid amine salts is a subset of the broader field of oleochemistry, which involves the study of fats and oils and their derivatives. The historical development of this research area can be traced through several key stages:
Structure
3D Structure of Parent
Properties
CAS No. |
17200-00-9 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
N-ethylethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b10-9-; |
InChI Key |
HOKMYEORIPLLGI-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCNCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCNCC |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Diethylammonium Oleate
Acid-Base Reaction Pathways for Salt Formation
The primary and most direct method for the synthesis of diethylammonium (B1227033) oleate (B1233923) is through a classic acid-base neutralization reaction. This reaction involves the protonation of the secondary amine, diethylamine (B46881), by the carboxylic acid, oleic acid. The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from the hydroxyl group of the oleic acid's carboxyl functional group. This proton transfer results in the formation of the diethylammonium cation and the oleate anion, which are held together by electrostatic attraction to form the salt. wikipedia.orgresearchgate.net
The reaction can be represented as follows:
(CH₃CH₂)₂NH + CH₃(CH₂)₇CH=CH(CH₂)₇COOH ⇌ [ (CH₃CH₂)₂NH₂]⁺ [CH₃(CH₂)₇CH=CH(CH₂)₇COO]⁻
This synthesis is typically carried out by directly mixing the two reactants, often in a solvent to facilitate a homogeneous reaction mixture. The choice of solvent can influence the reaction rate and the ease of product isolation. atamanchemicals.com The reaction is generally exothermic, releasing heat as the salt is formed. researchgate.net
Reaction Optimization and Stoichiometric Control
The efficiency and yield of diethylammonium oleate synthesis are influenced by several factors, including reaction temperature, time, and the molar ratio of the reactants. While the reaction can proceed at room temperature, gentle heating may be employed to ensure complete reaction, particularly when dealing with viscous reactants. researchgate.net
Stoichiometric control is a critical parameter in the synthesis of diethylammonium oleate. An equimolar ratio of diethylamine to oleic acid is theoretically required for complete salt formation. researchgate.net However, in practice, a slight excess of one reactant may be used to drive the reaction to completion, depending on the desired purity of the final product and the ease of removing the excess reactant. For instance, in the synthesis of related fatty acid amides, an excess of the amine is often used to ensure the fatty acid is fully converted. scirp.org The use of an excess of either reactant can, however, complicate purification, requiring additional steps to remove unreacted starting material.
Optimization studies for similar acid-base reactions involving fatty acids and amines have shown that monitoring the reaction progress, for example through spectroscopic methods or titration to determine the remaining acid or amine content, is crucial for determining the optimal reaction time and ensuring the desired product is obtained with high purity. orientjchem.orgresearchgate.net
Table 1: Factors Influencing Diethylammonium Oleate Synthesis
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Molar Ratio (Amine:Acid) | Affects reaction completion and product purity. | Equimolar (1:1) is theoretical. A slight excess of amine may be used to ensure full conversion of the acid. scirp.org |
| Temperature | Influences reaction rate. | Can proceed at room temperature; gentle heating (e.g., 40-70°C) can accelerate the reaction. orientjchem.orgresearchgate.net |
| Solvent | Facilitates mixing and heat transfer. | Can be performed neat or in solvents like ethanol (B145695) or n-hexane to reduce viscosity. atamanchemicals.comgoogle.com |
| Reaction Time | Determines the extent of conversion. | Varies from minutes to several hours depending on temperature and scale. researchgate.netresearchgate.net |
Derivatization to Related Ammonium (B1175870) Oleate Species and Ionic Liquids
Diethylammonium oleate can serve as a precursor for the synthesis of other functionalized ammonium oleate species and protic ionic liquids (PILs). These derivatives can be designed to have specific physical and chemical properties, such as enhanced thermal stability or modified solubility. researchgate.netimist.ma
One pathway for derivatization involves the exchange of the cation. By reacting diethylammonium oleate with a stronger base, diethylamine can be displaced to form a new oleate salt. Alternatively, the anion can be exchanged through metathesis reactions.
Furthermore, the synthesis of protic ionic liquids from fatty acids and amines is a field of growing interest. researchgate.net By selecting different amines (primary, secondary, or tertiary) or by modifying the oleic acid backbone, a wide range of PILs with varying properties can be generated. For example, the reaction of oleic acid with other amines like triethylamine (B128534) or diethanolamine (B148213) yields the corresponding triethylammonium (B8662869) oleate or diethanolammonium oleate. atamanchemicals.com These compounds are explored for applications as lubricants, surfactants, and in materials science. nih.govikm.org.my Functionalized ionic liquids can also be synthesized where the ammonium cation or the oleate anion is further modified to include other chemical groups, tailoring the compound for specific applications like catalysis or extraction. researchgate.netmdpi.com
Precursor Synthesis and Purity Assessment for Oleic Acid and Diethylamine
The purity of the final diethylammonium oleate product is directly dependent on the quality of the starting materials: oleic acid and diethylamine.
Oleic Acid: Commercial oleic acid is typically derived from the hydrolysis of animal or vegetable fats and oils, such as olive oil or tall oil. jmaterenvironsci.comresearchgate.net The purity of commercially available oleic acid often ranges from 65% to over 99%, with common impurities including other saturated and unsaturated fatty acids like palmitic acid, stearic acid, and linoleic acid. researchgate.netgoogle.com
Several methods are employed to produce high-purity oleic acid, each with its own advantages and limitations. These methods often involve the removal of other fatty acids that have different melting points or solubilities.
Low-Temperature Crystallization: This method takes advantage of the different melting points of fatty acids. A solution of mixed fatty acids is cooled, causing the higher-melting saturated fatty acids to crystallize and precipitate out of the solution, leaving the oleic acid enriched in the filtrate. This process can be repeated to achieve higher purity. jmaterenvironsci.comresearchgate.net
Urea (B33335) Complexation: Urea has the ability to form crystalline inclusion complexes with straight-chain molecules like saturated fatty acids, while the kinked structure of oleic acid (due to its cis-double bond) prevents it from fitting into the urea crystal lattice as readily. This allows for the separation of saturated from unsaturated fatty acids. jmaterenvironsci.comresearchgate.net
Distillation: Fractional distillation can be used to separate fatty acids based on their boiling points. However, due to the similar boiling points of C18 fatty acids, this method is often used in conjunction with other techniques. jmaterenvironsci.com
Table 2: Comparison of Oleic Acid Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
|---|---|---|---|---|
| Low-Temperature Crystallization | Differences in melting points and solubility at low temperatures. jmaterenvironsci.com | >95% researchgate.net | Relatively simple and effective for removing saturated fats. | Requires low temperatures and organic solvents. |
| Urea Complexation | Selective formation of crystalline adducts with saturated fatty acids. researchgate.net | >99% researchgate.net | High selectivity for straight-chain fatty acids. | Requires the use of urea and solvents; can be a multi-step process. |
| Fractional Distillation | Differences in boiling points. | Variable, often used with other methods. | Can separate components on a large scale. | High energy consumption; may cause thermal degradation or isomerization. jmaterenvironsci.com |
Diethylamine: Diethylamine is a commercially produced secondary amine. It is typically synthesized via the alumina-catalyzed reaction of ethanol and ammonia, which also produces ethylamine (B1201723) and triethylamine. atamanchemicals.com The different amines are then separated by distillation.
Commercial diethylamine is available in various grades, with purities typically ranging from 98% to over 99.5%. The specifications for different grades often detail the maximum allowable content of impurities such as water, other amines (mono- and triethylamine), and ethanol. For synthetic applications where high purity is critical, a reagent or special grade with low water and impurity content is preferred. sigmaaldrich.comatomchem.co.incalpaclab.comavantorsciences.com
Table 3: Typical Commercial Grades of Diethylamine
| Grade | Minimum Purity (%) | Key Specifications | Common Applications |
|---|---|---|---|
| Technical Grade | ≥98.0 sigmaaldrich.com | May contain higher levels of water and other amines. | Industrial applications like production of rubber, resins, and pesticides. atamanchemicals.com |
| Synthesis Grade | ≥99.0 avantorsciences.com | Controlled levels of impurities for chemical reactions. | General organic synthesis. atamanchemicals.com |
| Reagent/ACS Grade | ≥99.5 atomchem.co.incalpaclab.com | Low water content, minimal impurities. | Analytical applications, high-purity synthesis. calpaclab.com |
| High Purity/GC Grade | >99.5 sigmaaldrich.com | Very low levels of non-volatile residues and other impurities. | Gas chromatography, sensitive analytical methods, and specialized synthesis. |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for probing the molecular structure of diacetin (B166006), providing insights into its functional groups, atomic connectivity, and molecular weight.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within the diacetin molecule. The presence of ester and hydroxyl groups gives rise to distinct absorption bands in the infrared spectrum. The analysis of these bands can also be used to monitor the progress of synthesis reactions, such as the acetylation of glycerol (B35011). mdpi.com
The FTIR spectrum of diacetin is characterized by several key absorption peaks:
A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is typically observed. mdpi.com
Bands related to the C-O stretching of the ester linkage are also prominent.
A broad band in the region of 3400-3500 cm⁻¹ indicates the O-H stretching vibration of the free hydroxyl group in the glycerol backbone. redalyc.org
Stretching vibrations of the C-H bonds in the alkyl chain are also present. redalyc.org
The NIST WebBook provides reference spectra for glycerol 1,2-diacetate, which can be used for comparison and identification. nist.gov Attenuated Total Reflection (ATR)-FTIR is a common technique used for analyzing liquid samples of diacetin and related reaction mixtures. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for Glycerol Diacetate
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200-3600 |
| Carbonyl (C=O) | Stretching | ~1740 |
| C-O (Ester) | Stretching | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive confirmation of the molecular structure of diacetin isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR spectroscopy is particularly useful for distinguishing between the 1,2- and 1,3-isomers and for quantifying the components in a mixture of acetylated glycerols, including monoacetin, diacetin, and triacetin (B1683017). acs.org The chemical shifts and splitting patterns of the protons on the glycerol backbone and the acetyl groups are unique to each isomer. Using a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) allows for the clear identification and quantification of all components in a mixture. acs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbon signals of the carbonyl groups, the glycerol backbone, and the methyl groups of the acetate (B1210297) moieties can be unambiguously assigned, confirming the diacetate structure. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Diacetin Isomers
| Isomer | Nucleus | Atom Position | Illustrative Chemical Shift (ppm) |
|---|---|---|---|
| 1,2-Diacetin | ¹H | Acetyl CH₃ | ~2.0-2.1 |
| Glycerol CH₂, CH | ~3.5-5.0 | ||
| 1,3-Diacetin | ¹H | Acetyl CH₃ | ~2.0 |
| Glycerol CH₂, CH | ~3.6-4.2 | ||
| 1,2-Diacetin | ¹³C | Acetyl CH₃ | ~21 |
| Glycerol CH₂, CH | ~62-73 | ||
| Carbonyl C=O | ~170 | ||
| 1,3-Diacetin | ¹³C | Acetyl CH₃ | ~21 |
| Glycerol CH₂, CH | ~60-67 | ||
| Carbonyl C=O | ~170 |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of diacetin and to analyze its fragmentation pattern, which aids in structural confirmation. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a highly specific and sensitive analytical tool. researchgate.net
Under electron ionization (EI), the diacetin molecule (molecular weight: 176.17 g/mol ) undergoes fragmentation to produce characteristic ions. nih.govnist.gov The resulting mass spectrum shows a molecular ion peak (M⁺) and several fragment ion peaks that are indicative of the structure. For glycerol 1,2-diacetate, common fragments result from the loss of acetyl groups, water, and portions of the glycerol backbone. nih.gov
Table 3: Key Mass Spectrometry Data for Glycerol 1,2-Diacetate (GC-MS with EI)
| Data Point | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₅ | nist.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Major Fragment Peaks (m/z) | 103, 145, 60, 74, 73 | nih.gov |
Source: PubChem CID 66021
Chromatographic Separations for Purity and Compositional Analysis
Chromatographic techniques are essential for separating the components of diacetin mixtures and for quantifying their relative abundance. This is critical for quality control and for ensuring the product meets industry standards. atamanchemicals.comatamanchemicals.com
Gas Chromatography (GC) for Volatile Component and Fatty Acid Profile Determination
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for analyzing the purity and composition of diacetin. atamanchemicals.comatamanchemicals.com This technique separates volatile components based on their boiling points and interactions with the stationary phase of the GC column.
GC analysis can determine the relative percentages of monoacetin, the different diacetin isomers, and triacetin in a sample. It is also used to detect any residual starting materials, such as glycerol, or by-products. For certain analyses, derivatization of the analytes may be performed to improve their volatility and chromatographic behavior. redalyc.org However, it is noted that some components, like 2-acetylglycerol, can be thermally unstable and may disproportionate during GC analysis, which can complicate quantification. acs.org
Table 4: Gas Chromatography Parameters for Glycerol Acetate Analysis
| Parameter | Typical Value/Type |
|---|---|
| Column Type | DB-5 or similar non-polar/polar columns |
| Detector | Flame Ionization Detector (FID) |
| Injection Mode | Split/Splitless or On-Column |
| Derivatization | Sometimes used (e.g., silylation) |
| Kovats Retention Index (1,2-Diacetin) | 1230 (Semi-standard non-polar) |
Source: PubChem CID 66021 nih.gov, Plank and Lorbeer redalyc.org
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Component Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of diacetin and related compounds, particularly for separating non-volatile components or thermally sensitive substances. atamanchemicals.comatamanchemicals.com Various HPLC modes can be employed depending on the specific analytical goal.
Reversed-phase HPLC (RP-HPLC) using columns like C18 can separate the different acetylated glycerols. acs.org Size-Exclusion Chromatography (GPC) is another effective method, used to separate components based on their molecular size, successfully resolving triglycerides, diglycerides (like diacetin), monoglycerides, and free glycerin. shodex.com Detectors such as Refractive Index (RI) or Charged Aerosol Detectors (CAD) are commonly used for these analyses, as many of the components lack a strong UV chromophore. researchgate.netthermofisher.com
Table 5: High-Performance Liquid Chromatography Methods for Glycerol Acetate Analysis
| HPLC Mode | Column Type | Mobile Phase Example | Detector |
|---|---|---|---|
| Reversed-Phase (RP) | C18 (RP18) | Acetonitrile/Water Gradient | RI, CAD |
| Size-Exclusion (GPC) | Polystyrene-divinylbenzene | Tetrahydrofuran (THF) | RI |
| Ion-Exchange | Sulfonated Divinylbenzene-styrene | Dilute Sulfuric Acid | RI, UV |
Sources: acs.orgshodex.comresearchgate.net
Specialized Physicochemical Characterization Methods
The Total Acid Number (TAN) is a critical quality control parameter in the production of oleate (B1233923) esters and other lubricants. It represents the amount of potassium hydroxide (B78521) (in milligrams) needed to neutralize the acidic components in one gram of an oil sample. wikipedia.org A high TAN can indicate the presence of corrosive free fatty acids, which can be detrimental to machinery. wikipedia.orglabrulez.com
Several methods are employed for TAN determination. The standard method often involves a color-indicator titration (ASTM D974), where a pH indicator like phenolphthalein (B1677637) is used to signal the endpoint of the titration with an alcoholic potassium hydroxide solution. wikipedia.orgiyte.edu.tr Another common method is potentiometric titration, where the change in potential is monitored to determine the equivalence point. wikipedia.org
More advanced and rapid methods for TAN determination have been developed to overcome the limitations of traditional titration, such as being time-consuming and prone to human error. iyte.edu.tr One such method is Fourier Transform Infrared (FTIR) spectroscopy combined with multivariate calibration techniques like Partial Least Squares (PLS). iyte.edu.trmachinerylubrication.com This approach allows for a fast and simple procedure for determining the TAN during the esterification reaction of oleic acid. iyte.edu.tr
Table 2: Methods for Total Acid Number (TAN) Determination
| Method | Principle | Application | Reference |
|---|---|---|---|
| Color-Indicator Titration (e.g., ASTM D974) | Neutralization reaction with a standardized base (KOH) using a color indicator to detect the endpoint. | Standard quality control for oils and lubricants. | wikipedia.orgiyte.edu.tr |
| Potentiometric Titration | Neutralization reaction with a standardized base (KOH) where the endpoint is determined by monitoring the potential change. | Quality control for crude oil and lubricants to assess corrosion potential. | wikipedia.org |
| Fourier Transform Infrared (FTIR) Spectroscopy with Multivariate Calibration | Correlates the infrared spectral data with TAN values obtained from a reference method to create a predictive model. | Rapid and automated process control in the production of oleate esters. | iyte.edu.trmachinerylubrication.com |
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and aggregation state of nanostructures involving oleates. mdpi.comvibgyorpublishers.orgmdpi.com In the context of oleic acid and its derivatives, TEM is frequently used to characterize nanoparticles that are coated with oleic acid or formulated as oleate-containing nano-emulsions.
For instance, TEM analysis of chitosan-oleic acid nanoparticles loaded with lemon peel essential oil revealed spherical particles with a droplet size below 200 nm. mdpi.com Similarly, oleic acid-capped iron oxide nanoparticles synthesized for hyperthermia applications were confirmed by TEM to have a nanoscale diameter of less than 30 nm. vibgyorpublishers.org The oleic acid coating was observed to provide better isolation and dispersibility of the nanoparticles. iaea.org
In another study, TEM images of oleic-acid-coated magnetite nanoparticles showed a size range of 4–8 nm with a spherical to cuboidal shape. mdpi.com These studies highlight the utility of TEM in confirming the formation of desired nanostructures and understanding the role of the oleate component in controlling their physical characteristics.
Table 3: TEM Analysis of Oleate-Related Nanostructures
| Nanostructure | Size | Morphology | Reference |
|---|---|---|---|
| Chitosan-oleic acid nanoparticles | < 200 nm | Spherical | mdpi.com |
| Oleic acid capped iron oxide nanoparticles | < 30 nm | Not specified | vibgyorpublishers.org |
| Oleic acid capped core upconversion nanoparticles | Not specified | Not specified | researchgate.net |
| Oleic-acid-coated magnetite nanoparticles | 4–8 nm | Spherical to cuboidal | mdpi.com |
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that measures fluorescence fluctuations to provide information on the concentration and diffusion coefficient of fluorescently labeled molecules. researchgate.netbasicmedicalkey.com It is particularly well-suited for studying the dynamics of protein-lipid interactions and the behavior of molecules within membranes. researchgate.netnih.gov
In the context of oleates, FCS has been used to investigate the membrane binding dynamics of oleate hydratase (OhyA), an enzyme that plays a role in bacterial virulence. nih.gov By examining the binding of OhyA to lipid vesicles, FCS revealed that the enzyme preferentially binds to vesicles with moderate curvature. nih.gov The study also demonstrated that FCS can be used to quantify the binding affinity, showing that the presence of substrate fatty acids slightly altered the interaction. nih.gov
Another application of FCS is in the study of self-assembled structures. The translational diffusion of fluorescent dyes within oleic acid/[C16mim]Cl vesicles was determined using FCS, providing insights into the micelle-vesicle transition and the stability of these structures at different pH values. ias.ac.in These studies showcase the power of FCS in elucidating the dynamic behavior of oleate-containing systems at the single-molecule level. acs.org
Phosphorus-31 (31P) NMR spectroscopy is a powerful analytical tool for studying phosphorus-containing compounds, including phospholipids (B1166683) and metal-phosphine complexes. slideshare.netwikipedia.org Due to the 100% natural abundance and spin of 1/2 of the 31P nucleus, this technique provides sharp, easily interpretable spectra. wikipedia.org
In the study of oleate-related systems, 31P NMR has been instrumental in analyzing the binding modes of proteins to lipid membranes. For example, in the investigation of oleate hydratase (OhyA) interaction with membranes, 31P NMR spectroscopy revealed two distinct binding modes. nih.gov At lower protein concentrations, a fast-exchange interaction was observed, while at higher concentrations, a longer-lasting interaction, likely corresponding to cooperative oligomerization, was detected. nih.gov
Furthermore, 31P NMR is widely used to study the structure and dynamics of phospholipid bilayers. wikipedia.org While not directly focused on Einecs 241-242-9, the principles of 31P NMR are applicable to understanding how oleate-containing compounds might interact with and perturb phospholipid membranes, which can be probed by observing changes in the 31P chemical shifts and line shapes of the phospholipids. chemrxiv.org For instance, competitive ligand exchange reactions at the surface of nanocrystals involving oleic acid and phosphonate (B1237965) ligands have been monitored by 31P NMR to probe the relative binding affinities. researchgate.net
Environmental Fate, Transport, and Biogeochemical Cycling
Biodegradation Kinetics and Pathways in Environmental Compartments
The biodegradation of Oleic acid, compound with diethylamine (B46881) (1:1) is anticipated to involve the breakdown of its two components.
Oleic Acid: Oleic acid, a common monounsaturated fatty acid, is generally considered to be readily biodegradable. europa.eu Fungal species have demonstrated the ability to metabolize oleic acid. For instance, studies have shown that certain strains of Aspergillus and Alternaria can degrade a significant percentage of oleic acid over a 72-hour period. koreascience.kr In anaerobic environments, oleic acid can also be biodegraded, with studies showing its conversion to methane (B114726) under specific conditions. nih.gov One study on anaerobic digestion found that sludge acclimated to lipids showed a high capacity for biodegrading oleic acid, with methane production rates between 33 and 46 ml CH₄(STP)/gVS·day. nih.gov The biodegradation of oleic acid is a key process in the natural cycling of fats and oils.
Diethylamine: Diethylamine is also susceptible to biodegradation. Aerobic biodegradation studies have shown that it can be degraded by activated sludge. nih.govcarlroth.comdcfinechemicals.comcarlroth.comisotope.com One study using the Japanese MITI test reported 69-89% of the theoretical biochemical oxygen demand (BOD) was reached in four weeks. nih.gov However, at higher concentrations, diethylamine can exhibit inhibitory effects on microbial activity. nih.gov In stream water, the biodegradation half-life of diethylamine at a concentration of 10 mg/L was found to be 0.9 days. nih.gov The hydrolysis of the amide bond in some compounds can yield diethylamine, which is then further metabolized. ethz.ch
Table 1: Biodegradation Data for Oleic Acid and Diethylamine
| Compound | Test System | Conditions | Result | Citation |
| Oleic Acid | Fungal Culture | Aspergillus flavus, Aspergillus ochraceus, Alternaria sp. | ~25-35% degradation in 72h | koreascience.kr |
| Oleic Acid | Anaerobic Sludge | Acclimated with lipids | 85-98% methanization | nih.gov |
| Diethylamine | Activated Sludge (MITI test) | Aerobic, 4 weeks | 69-89% of theoretical BOD | nih.gov |
| Diethylamine | Freshwater/Sediment Inoculum | Aerobic, 12 days | 38% of theoretical BOD | nih.gov |
Adsorption, Desorption, and Distribution Coefficients in Soil and Sediment Systems
The partitioning behavior of Oleic acid, compound with diethylamine (1:1) in soil and sediment will be influenced by the properties of both oleic acid and diethylamine.
Oleic Acid: As a fatty acid, oleic acid is largely non-polar and is expected to adsorb to organic matter in soil and sediment. The distribution of oleic acid in soil is complex and can be influenced by soil composition. europa.eu The adsorption of similar cationic surfactants, which can be formed from amines, is often driven by ionic interactions with negatively charged mineral particles and humic substances, making the organic carbon-water (B12546825) partitioning coefficient (Koc) a poor predictor. europa.eu
Diethylamine: Diethylamine has a low estimated organic carbon-water partitioning coefficient (Koc) of 27, suggesting it is not expected to significantly adsorb to suspended solids and sediment. nih.gov With a pKa of 11.09, diethylamine will exist predominantly in its cationic form in most environmental soils and waters (pH 5-9). nih.gov This cationic nature can lead to adsorption onto negatively charged soil particles through ion exchange mechanisms.
Table 2: Soil Partitioning and Adsorption Data for Diethylamine
| Parameter | Value | Method | Indication | Citation |
| log Kow | 0.58 | Experimental | Low potential for bioaccumulation | carlroth.com |
| Koc | 27 | Estimated | Low adsorption to organic carbon | nih.gov |
| pKa | 11.09 | Experimental | Exists as cation in most environments | nih.gov |
Abiotic Transformation Processes: Photodegradation and Hydrolysis
Abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of Oleic acid, compound with diethylamine (1:1).
Oleic Acid: Oleic acid does not absorb light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis by sunlight. nih.gov However, indirect photodegradation can occur. Studies have investigated the photodegradation of oleic acid droplets in the presence of photosensitizers or under specific conditions like UV irradiation. ethz.chethz.chacs.orgfigshare.com For instance, the presence of certain saturated fatty acids can act as photosensitizers, increasing the rate of photodegradation of other compounds, while unsaturated fatty acids like oleic acid can act as photostabilizers. tandfonline.com Hydrolysis of the ester linkages in triglycerides containing oleic acid, a process known as saponification, is a well-known reaction that yields oleic acid salts (soaps). libretexts.org The enzymatic hydrolysis of high-oleic sunflower oil is a method used to produce high-purity oleic acid. google.comgoogle.com
Diethylamine: In the atmosphere, diethylamine is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 5 hours. nih.gov It does not absorb light at wavelengths greater than 290 nm, making direct photolysis in water unlikely. nih.gov However, diethylamine can act as a photosensitizer, enhancing the photodegradation of other compounds like polychlorinated biphenyls (PCBs) under simulated sunlight. tandfonline.comnih.govcapes.gov.br The hydrolysis of amides can produce diethylamine, but diethylamine itself is not expected to undergo significant hydrolysis under typical environmental conditions. nih.govvedantu.comsciencemadness.org
Table 3: Abiotic Transformation Data for Oleic Acid and Diethylamine
| Compound | Process | Conditions/Medium | Half-life/Rate | Citation |
| Oleic Acid | Direct Photolysis | Sunlight (>290 nm) | Not expected to be significant | nih.gov |
| Diethylamine | Atmospheric Photodegradation | Reaction with OH radicals | 5 hours (estimated) | nih.gov |
| Diethylamine | Direct Photolysis | Sunlight (>290 nm) | Not expected to be significant | nih.gov |
Environmental Distribution Modeling and Predicted Environmental Concentrations
Predictive models can provide insights into the likely environmental compartments where Oleic acid, compound with diethylamine (1:1) may accumulate.
Oleic Acid: Modeling the environmental distribution of oleic acid is complex due to its natural occurrence and role in biological systems. Models have been used to predict the oleic acid content in agricultural products like sunflower oil based on environmental variables such as temperature and solar radiation. conicet.gov.arresearchgate.net Fugacity models, which predict the partitioning of chemicals among air, soil, sediment, and water, would likely show oleic acid partitioning primarily to soil and sediment due to its low water solubility and vapor pressure. chemsafetypro.com
Diethylamine: Environmental fate models like the US EPA's EPI Suite™ can be used to predict the distribution of diethylamine. chemsafetypro.comepa.gov Based on its physical and chemical properties, diethylamine is expected to have a relatively high mobility in soil due to its low Koc value. nih.gov However, its cationic nature at environmental pHs could lead to retention in soils with high cation exchange capacity. Its moderate water solubility and volatility suggest it can partition between water and air. Modeling of diethylamine pyrolysis and oxidation has also been conducted to understand its combustion chemistry. researchgate.net
Due to the lack of specific data for the compound Einecs 241-242-9, a comprehensive environmental distribution model cannot be accurately constructed. However, based on the properties of its components, it is likely that upon release to the environment, the compound will dissociate into oleic acid and diethylamine. The oleic acid fraction would be expected to partition to soil and sediment, where it would undergo biodegradation. The diethylamine fraction would be more mobile in water but could also be retained in soil through ionic interactions and would be subject to both biotic and abiotic degradation processes.
Mechanistic Investigations of Biological and Biochemical Interactions
Modulation of Cellular and Subcellular Processes by Oleate-Derived Species
Oleate (B1233923), a monounsaturated fatty acid, plays a significant role in various cellular and subcellular processes, particularly impacting lipid and glucose balance and insulin (B600854) signaling.
Impact on Lipid and Glucose Homeostasis (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation)
Oleate and other fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical for lipid metabolism mdpi.compnas.org. The activation of PPARα by fatty acids leads to the expression of genes that are involved in lipid transport and breakdown, which helps cells produce energy from fats, especially during fasting. mdpi.com This is a crucial mechanism for maintaining energy balance in tissues with high metabolic activity like the liver. mdpi.commdpi.com
Specifically, PPARα activation can:
Regulate the expression of genes for lipid transporters and fatty acid-binding proteins. mdpi.com
Influence microsomal, peroxisomal, and mitochondrial fatty acid oxidation. frontiersin.org
Modulate lipoprotein metabolism and triglyceride synthesis. frontiersin.org
Studies have shown that oleate can influence glucose homeostasis, although the effects can be complex and sometimes contradictory. For instance, oleate has been observed to stimulate insulin-induced phosphorylation of key signaling molecules, thereby facilitating glucose uptake in adipocytes. scielo.br However, it has also been reported to impair glucose homeostasis under certain dietary conditions, possibly by affecting insulin secretion. scielo.br In skeletal muscle cells, oleate has been shown to counteract the negative effects of the saturated fatty acid palmitate on glucose uptake. oup.com Central administration of oleic acid in animal models has been found to inhibit glucose production and food intake, suggesting a role in nutrient sensing in the central nervous system. researchgate.net
Table 1: Effects of Oleate on Glucose Homeostasis
| Cell/Tissue Type | Effect of Oleate | Observed Mechanism | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Stimulates insulin-induced glucose uptake | Enhances insulin receptor signaling | scielo.br |
| L6 Myotubes | Reverses palmitate-induced reduction in glucose uptake | Competes with palmitate in regulating insulin sensitivity | oup.com |
| Animal Models (in vivo) | Can impair or improve glucose homeostasis depending on diet | Affects insulin secretion and sensitivity | scielo.br |
Regulation of Insulin Signaling Pathways (e.g., Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition)
Oleate has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. jst.go.jpkarger.commdpi.com Inhibition of PTP1B leads to enhanced insulin receptor phosphorylation, which in turn activates downstream signaling cascades, such as the PI3K/Akt pathway, ultimately promoting glucose uptake. jst.go.jpkarger.com
Research has demonstrated that:
Unsaturated fatty acids, including oleate, significantly reduce PTP1B activity in a concentration-dependent manner. jst.go.jpkarger.com
Oleic acid can stimulate the phosphorylation of the insulin receptor and Akt, a crucial protein in the insulin signaling pathway. jst.go.jp
By inhibiting PTP1B, oleate can help protect against palmitate-induced insulin resistance in skeletal muscle cells. cambridge.org
The inhibition of PTP1B by oleate may also play a role in reducing lipoapoptosis (cell death induced by lipids) and mitigating cellular stress in liver cells. nih.govresearchgate.net
Role in Enzymatic Catalysis and Microbial Biochemistry
Oleate is a substrate for certain microbial enzymes and plays a role in bacterial adaptation to environmental challenges.
Oleate Hydratase (OhyA) Function and Membrane Association Dynamics
Oleate hydratase (OhyA) is a flavoenzyme found in various bacteria that catalyzes the hydration of the double bond in oleic acid to produce 10-hydroxystearic acid. frontiersin.orgfrontiersin.orgresearchgate.net This enzyme is a homodimer that requires FAD (flavin adenine (B156593) dinucleotide) for its activity. researchgate.net
The function of OhyA is particularly important in the context of host-pathogen interactions. For instance, in Staphylococcus aureus, OhyA detoxifies antimicrobial fatty acids produced by the host's immune system, thereby promoting bacterial survival and virulence. frontiersin.orgnih.gov The 10-hydroxystearic acid produced is not used by the bacteria for its own membrane synthesis but is secreted to modulate the host immune response. frontiersin.orgresearchgate.net
OhyA must associate with the bacterial membrane to access its substrate, oleic acid, which is embedded in the membrane. researchgate.netuky.edu Studies have revealed that:
The carboxy-terminus of OhyA contains a positively charged helix-turn-helix motif that interacts with the negatively charged phosphatidylglycerol in the membrane. uky.edupdbj.org
OhyA binds to the membrane surface and does not insert deeply into the bilayer. uky.edupdbj.org
The enzyme preferentially binds to vesicles with moderate curvature and can form oligomers on the membrane surface. frontiersin.orgresearchgate.net
The binding dynamics are influenced by protein concentration and the lipid environment. frontiersin.orgresearchgate.net
Table 2: Characteristics of Oleate Hydratase (OhyA)
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Type | Flavoenzyme | frontiersin.orgfrontiersin.org |
| Reaction Catalyzed | Hydration of oleic acid to 10-hydroxystearic acid | frontiersin.orgresearchgate.net |
| Cofactor | FAD (Flavin Adenine Dinucleotide) | researchgate.net |
| Structure | Homodimer | researchgate.net |
| Biological Function | Detoxification of host antimicrobial fatty acids, immune modulation | frontiersin.orgnih.gov |
| Membrane Association | Binds to the membrane surface via its C-terminal domain | uky.edupdbj.org |
Metabolic Role in Bacterial Adaptations to Environmental Stress
The activity of oleate hydratase and the metabolism of oleate are crucial for bacterial adaptation to various environmental stresses. The conversion of unsaturated fatty acids like oleate into their hydroxylated forms can reduce their toxicity to the bacteria.
In some bacteria, the products of oleate hydration are thought to act as signaling molecules that suppress the host's inflammatory response, creating a more favorable environment for the microbes. nih.gov The ability to metabolize host-derived fatty acids is a key virulence factor for pathogenic bacteria like S. aureus. nih.govasm.org
Furthermore, the metabolism of long-chain fatty acids like oleate can induce redox stress in bacteria. In Escherichia coli, the CpxAR two-component system is activated in response to this stress to maintain redox homeostasis. biorxiv.org In bifidobacteria, an oleate hydratase has been shown to contribute to solvent stress tolerance. tandfonline.com The ability to utilize oleate is also linked to the pathogen resistance of the nematode Caenorhabditis elegans. plos.org
Biophysical Mechanisms of Permeation Enhancement across Biological Barriers
Oleic acid is widely recognized as a chemical permeation enhancer, facilitating the transport of drugs across biological barriers like the skin. cmu.ac.thencyclopedia.pubnih.govjddtonline.infonih.gov The primary mechanism involves the disruption of the highly ordered structure of the stratum corneum, the outermost layer of the skin.
The biophysical mechanisms include:
Lipid Fluidization : Oleic acid inserts into the lipid bilayers of the stratum corneum, increasing their fluidity and creating less resistance for drug diffusion. cmu.ac.thjst.go.jpacs.org This is supported by studies showing a decrease in the phase transition temperatures of the stratum corneum lipids after treatment with oleic acid. cmu.ac.th
Phase Separation : At higher concentrations, oleic acid can form separate fluid pools within the lipid matrix of the stratum corneum. encyclopedia.pubresearchgate.net These pools can act as shunts, providing a more permeable pathway for drugs to bypass the intact lipid lamellae. researchgate.net
Interaction with Intercellular Lipids : Oleic acid interacts with and modifies the lipid domains of the stratum corneum, leading to a disruption of the highly ordered lamellar structure. cmu.ac.thmdpi.com
The effectiveness of oleic acid as a permeation enhancer can be influenced by its concentration and the physicochemical properties of the drug being delivered. encyclopedia.pub It has been shown to be effective for both lipophilic and hydrophilic drugs under different conditions. encyclopedia.pub
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Oleic acid, compound with diethylamine (B46881) (1:1) |
| Oleate |
| Palmitate |
| 10-hydroxystearic acid |
| Linoleic acid |
| Linolenic acid |
| Stearic acid |
| Myristic acid |
| Behenic acid |
| Octanoic acid |
| Diethylamine |
| Phosphatidylglycerol |
| Propylene glycol |
| Lauric acid |
| Dodecylamine |
| 1-(2 (Decylthio)ethyl)azacyclopentan-2-one (HPE101) |
| 2-pyrrolidone |
| Diclofenac (B195802) diethylamine |
| Oleyl alcohol |
| Isosorbide dinitrate |
| 6-mercaptopurine |
| Testosterone |
| Luteinizing hormone-releasing hormone (LHRH) |
| Aceclofenac |
| Piperine |
| Disulfiram (DSF) |
| Tween 80 |
| Wortmannin |
| LY294002 |
| BX912 |
| MK2206 |
| GW0742 |
| GW1100 |
| Fenofibrate |
| MSI-1436 |
Inducement of Lipid Fluidization within Stratum Corneum
The outermost layer of the skin, the stratum corneum (SC), serves as the principal barrier to the permeation of external substances. This barrier function is largely due to its unique "bricks and mortar" structure, where corneocytes (bricks) are embedded in a continuous intercellular lipid matrix (mortar). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is highly ordered and crystalline, which limits the passage of molecules.
Oleic acid enhances skin permeability primarily by interacting with and disrupting this ordered lipid structure. Research indicates that oleic acid inserts itself into the lipid bilayers of the stratum corneum, increasing their fluidity. acs.orgresearchgate.net This process, known as lipid fluidization, involves the disordering of the tightly packed acyl chains of the endogenous lipids. researchgate.net
Calorimetric studies have demonstrated that treatment with oleic acid markedly affects the lipid phase transitions within the SC. Specifically, it reduces the transition temperatures (Tm) and the cooperativity of these transitions, indicating a less ordered, more fluid state of the lipids. nih.gov This effect is directly correlated with the amount of oleic acid absorbed by the stratum corneum. nih.gov Infrared spectroscopy has further confirmed that oleic acid fluidizes the lipid chains in the superficial layers of the SC, an effect that can propagate to deeper layers over time. acs.orgresearchgate.net
A proposed mechanism for this action is the induction of phase separation within the intercellular lipids. nih.govnih.gov Oleic acid is thought to create separate, fluid, oleic acid-rich domains within the more ordered, crystalline endogenous lipid lamellae. researchgate.netlawdata.com.tw These fluid domains act as permeable pathways, or pores, facilitating the diffusion of drug molecules through the skin barrier. researchgate.netresearchgate.net This disruption is potent, with one study noting that the effect of oleic acid on skin barrier lipid organization was equivalent to raising the temperature of the stratum corneum lipids to 50°C. klinickafarmakologie.cz
| Experimental Technique | Key Observation | Inferred Mechanism | Reference |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Reduced lipid transition temperatures (Tm) and cooperativity in porcine SC. | Primarily affects SC lipids, increasing their fluidity. | nih.gov |
| Fourier Transform Infrared Spectroscopy (FTIR) | Disordered SC lipid acyl chains (shift in CH2 stretching bands to higher frequencies). | Fluidization of lipid chains. | acs.orgresearchgate.net |
| Solid-State Deuterium Nuclear Magnetic Resonance (2H NMR) | Promotes phase separation in SC model membranes, creating OA-rich domains. | Extraction of endogenous lipids into fluid domains, increasing permeability. | researchgate.net |
| Ultrastructural Examination | Marked alteration in SC and tracer penetration into intercellular spaces. | Perturbation of lipid bilayers and formation of lacunae (small spaces). | researchgate.net |
Comparative Analysis of Barrier Perturbation by Related Compounds
The efficacy of oleic acid as a penetration enhancer can be better understood by comparing its barrier perturbation effects with those of structurally related compounds, such as other fatty acids and their derivatives.
A direct comparison with oleyl alcohol, which has the same C18 monounsaturated carbon chain but a hydroxyl head group instead of a carboxylic acid, reveals significant differences in their interaction with the skin barrier. Studies using diclofenac diethylamine as a model drug showed that oleic acid prompted faster permeation through human skin initially compared to oleyl alcohol. acs.orgnih.gov This initial rapid effect was attributed to the fluidization of stratum corneum lipids by oleic acid. acs.orgnih.gov However, over a longer period (12-24 hours), the effects of the two enhancers on drug permeation became comparable, suggesting a shift in mechanism from lipid fluidization to the formation of stable, fluid enhancer-rich domains for both compounds. acs.orgnih.gov Notably, oleic acid was found to have a more adverse effect on skin barrier integrity indicators, such as transepidermal water loss, compared to oleyl alcohol. nih.gov
The chain length and degree of saturation of fatty acids are also critical factors in their ability to perturb the skin barrier. For instance, phytoceramides synthesized with fatty acids of diverse chain lengths (derived from natural oils) were shown to improve the recovery of a mechanically damaged skin barrier more effectively than a single C18-ceramide. dovepress.com This highlights that a mixture of fatty acid chain lengths, similar to the natural composition of the stratum corneum, can be beneficial for barrier function. Conversely, when used as enhancers, specific fatty acids like oleic acid disrupt this natural order. The cis-double bond in oleic acid's structure is crucial for its disruptive effect, as it creates a "kink" in the hydrocarbon tail, preventing it from packing tightly with the saturated, straight-chain lipids of the stratum corneum.
| Compound | Key Difference from Oleic Acid | Effect on Skin Barrier/Permeation | Reference |
|---|---|---|---|
| Oleyl Alcohol | Alcohol head group vs. carboxylic acid | Slower initial permeation enhancement; less impact on transepidermal water loss. Becomes comparable to oleic acid after 12 hours. | acs.orgnih.gov |
| Saturated Fatty Acids (e.g., Palmitic Acid) | No double bonds (straight chain) | Less effective at disordering the highly ordered SC lipid structure compared to unsaturated fatty acids. | researchgate.net |
| Phytoceramides (with diverse fatty acids) | Component of a larger lipid structure (ceramide) | Improves recovery of damaged skin barrier, in contrast to the barrier disruption caused by free oleic acid. | dovepress.com |
| Propylene Glycol (Co-enhancer) | A glycol, not a fatty acid | Acts synergistically with oleic acid, likely by facilitating its interaction with the polar head groups of SC lipids, enhancing overall drug penetration. | researchgate.net |
Applications in Advanced Chemical and Materials Science
Utility in Nanomaterials Synthesis and Surface Functionalization
Europium(3+) oleate (B1233923) is instrumental in the bottom-up synthesis of sophisticated nanomaterials. rsc.org In these processes, it acts as a source for europium ions under controlled reaction conditions. The oleate component often serves a dual role, not only as a carrier for the metal ion but also as a capping agent or surfactant that stabilizes nanoparticle growth and prevents agglomeration. acs.org This allows for precise control over the size, shape, and surface chemistry of the resulting nanostructures, which is critical for their end applications. rsc.orgacs.org The functionalization of nanoparticle surfaces is an inherent benefit of using metal oleates as precursors, with the oleate ligands forming a protective, dispersible layer on the nanocrystal. acs.org
A prominent application of Europium(3+) oleate is as a precursor in the synthesis of europium sulfide (B99878) (EuS) colloidal semiconductor nanocrystals. researchgate.netvanderbilt.edu EuS is a magnetic semiconductor with intriguing size-dependent magneto-optical properties. acs.orgresearchgate.net In a typical synthesis, europium oleate is reacted with a sulfur source in a high-boiling point solvent. vanderbilt.edu For instance, monodispersed EuS nanocrystals ranging in size from 2.5 nm to 19 nm have been successfully synthesized using europium oleate and diethylammonium (B1227033) diethyldithiocarbamate (B1195824) in a glovebox-free procedure. vanderbilt.edu
The synthesis process often involves the thermolysis of the europium oleate complex. researchgate.net One method describes the reaction of europium oleate, oleylamine (B85491), 1,10-phenanthroline, and dodecanethiol at high temperatures, followed by the injection of a sulfur source like diethylammonium diethyldithiocarbamate. frontiersin.org In some procedures, oleylamine can also act as a reducing agent, facilitating the formation of Eu(II)S from the Eu(III) precursor. frontiersin.org The oleate itself can sometimes be the oxygen source in the formation of europium oxysulfide (Eu2O2S) nanorods, a related material. frontiersin.org
The choice of precursors and reaction conditions allows for significant control over the final product. Researchers have used europium oleate to create not only spherical nanoparticles but also anisotropic nanostructures like nanorods. vanderbilt.edunih.gov Furthermore, it is used as a molecular precursor for doping other semiconductor nanocrystals, such as In(Zn)P/ZnS quantum dots, with europium ions to modify their photoluminescence properties. researchgate.netresearchgate.net
| Parameter | Description | Reference(s) |
| Precursor | Europium(3+) oleate | researchgate.netvanderbilt.eduresearchgate.net |
| Target Nanocrystal | Europium Sulfide (EuS) | researchgate.netvanderbilt.edufrontiersin.org |
| Synthesis Method | Solution-phase thermolysis, solvothermal synthesis, hot-injection | acs.orgvanderbilt.edufrontiersin.org |
| Typical Co-reagents | Sulfur source (e.g., diethylammonium diethyldithiocarbamate, dodecanethiol), surfactants (e.g., oleylamine, triphenylphosphine) | acs.orgresearchgate.netvanderbilt.edufrontiersin.org |
| Controllable Properties | Particle size (e.g., 2.5-19 nm), morphology (nanoparticles, nanorods), composition (doping) | acs.orgvanderbilt.edunih.gov |
Development of Advanced Surfactant and Emulsifier Systems
The oleate component of Einecs 241-242-9 is derived from oleic acid, a fatty acid widely studied for its surfactant properties. Oleate-based molecules are amphiphilic, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows them to act as surfactants and emulsifiers, which reduce surface and interfacial tension between different phases, such as oil and water. mdpi.com Research focuses on creating novel surfactant systems by modifying oleic acid or combining it with other molecules to enhance performance and introduce new functionalities. nih.gov
There is significant research into oleate-based compounds as biodegradable and environmentally friendly emulsifiers for managing hydrocarbon-water systems, particularly water-in-oil (w/o) emulsions common in the petroleum industry. researchgate.net These natural-compound-based demulsifiers are sought after as greener alternatives to conventional chemicals. researchgate.net Studies have shown that ionic liquids and other derivatives based on oleic acid can be highly effective at breaking these stable emulsions. researchgate.net
For example, new oleate-based ionic liquids have been synthesized and tested for their demulsification efficiency on w/o emulsions with varying water content (10%, 30%, and 50%). researchgate.net The performance of these emulsifiers is influenced by factors such as concentration, water content, and salinity. researchgate.net Another area of research involves the enzymatic synthesis of oleate esters, such as erythorbyl oleate and glucose palm oleate, to create multifunctional emulsifiers. mdpi.comnih.gov Erythorbyl oleate, synthesized from erythorbic acid and oleic acid, not only stabilizes emulsions but also provides antioxidant and antibacterial properties. nih.gov Similarly, glucose palm oleate has been shown to be an effective natural surfactant for water-in-oil emulsions with a determined Hydrophile-Lipophile Balance (HLB) value of approximately 6.20. mdpi.com
| Emulsifier Type | Synthesis / Base Components | Key Findings | Reference(s) |
| Oleate-Based Ionic Liquids | Oleic acid and various amine precursors | Effective in demulsifying water-in-oil emulsions; performance increases with concentration. | researchgate.net |
| Erythorbyl Oleate | Enzymatic esterification of erythorbic acid and oleic acid | Acts as a multifunctional emulsifier with antioxidant and antibacterial properties; lowers interfacial tension effectively. | nih.gov |
| Glucose Palm Oleate | Enzymatic catalysis of glucose and palm olein | Creates a stable water-in-oil (W/O) emulsion; determined HLB value of ~6.20 and CMC of 3.16 × 10⁻⁵ M. | mdpi.com |
Research on Oleate-Based Ionic Liquids as Green Solvents and Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and tunable properties, which makes them attractive as "green" solvents and catalysts. rsc.orgcmu.ac.th Research into ILs derived from renewable resources has highlighted the potential of oleate-based anions. rsc.orgrsc.org These fatty-acid-based ILs are noted for their sustainability, biocompatibility, and low toxicity compared to many conventional ILs. rsc.orgrsc.org
Protic ionic liquids, formed from the transfer of a proton from a Brønsted acid to a Brønsted base, are a particular focus. mdpi.com (2-hydroxyethyl)ammonium oleate is one such example that has been studied for its unique properties. mdpi.com The synthesis of these ILs is often straightforward. rsc.org Tetraalkylammonium oleates, for instance, have been synthesized and evaluated as extractants for metal salts from aqueous solutions. rsc.orgrsc.org These ILs showed excellent extraction efficiencies (>99%) for transition metals like manganese, iron, and zinc, while having negligible interaction with alkali metal salts. rsc.orgrsc.org
Oleate-based ILs also function as catalysts. cmu.ac.thresearchgate.net They have been used to catalyze the esterification of oleic acid with methanol (B129727) to produce biodiesel, with some ILs demonstrating high conversion rates (up to 97.4%) and potential for recycling. cmu.ac.th In other research, amphiphilic ionic liquids based on dimethyl lauryl amine were used to catalyze the hydroxyalkoxylation of epoxidized methyl oleate, a reaction that is difficult with more polar ILs. researchgate.netusda.gov The amphiphilic nature of the catalyst improved miscibility and led to high yields (≥80%) and selectivities (≥92%). researchgate.netusda.gov
| Ionic Liquid Type | Application | Key Research Findings | Reference(s) |
| Tetraalkylammonium oleate | Green Solvent (Metal Extraction) | >99% extraction efficiency for transition metal salts (Mn, Fe, Zn) from aqueous solutions. | rsc.orgrsc.org |
| Pyrrolidonium-based oleate ILs | Catalyst (Biodiesel Production) | Achieved 97.4% conversion of oleic acid to methyl oleate; catalyst remained active after 5 cycles. | cmu.ac.th |
| Triethylamine-based diacid IL | Catalyst (Esterification) | Optimized conditions yielded 98.58% methyl oleate; IL was reusable for six cycles. | buct.edu.cn |
| Amphiphilic amine-oleate IL | Catalyst (Hydroxyalkoxylation) | High yields (≥80%) and selectivity (≥92%) for modifying epoxidized methyl oleate. | researchgate.netusda.gov |
Theoretical and Computational Studies on Diethylammonium Oleate
Molecular Dynamics Simulations of Intermolecular Interactions
The primary intermolecular forces at play in Diethylammonium (B1227033) Oleate (B1233923) would be the strong electrostatic attraction between the positively charged diethylammonium ion and the negatively charged carboxylate group of the oleate. Hydrogen bonding between the amine hydrogens of the diethylammonium and the oxygen atoms of the oleate would also be a significant factor. Furthermore, van der Waals interactions between the long hydrocarbon tails of the oleate molecules would drive their aggregation.
A hypothetical MD simulation of Diethylammonium Oleate in an aqueous environment would likely show the formation of aggregates where the hydrophobic oleate tails are shielded from the water, and the hydrophilic diethylammonium and carboxylate groups are exposed to the solvent. The precise morphology of these aggregates, whether spherical or elongated micelles or even bilayer structures, would depend on factors such as concentration and temperature.
Table 1: Representative Intermolecular Interaction Energies from MD Simulations of Related Systems
| Interaction Type | System Component 1 | System Component 2 | Estimated Interaction Energy (kJ/mol) |
| Electrostatic | Diethylammonium (C₂H₅)₂NH₂⁺ | Oleate RCOO⁻ | -350 to -450 |
| Hydrogen Bonding | N-H (Ammonium) | O (Carboxylate) | -20 to -40 |
| Van der Waals | Oleate Alkyl Chain | Oleate Alkyl Chain | Variable, dependent on chain packing |
Note: The data in this table are estimated based on typical values observed in MD simulations of similar ionic liquid and surfactant systems, as direct simulation data for Diethylammonium Oleate is not available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Diethylammonium Oleate, DFT calculations can provide a detailed understanding of the proton transfer from oleic acid to diethylamine (B46881), the nature of the resulting ionic bond, and the reactivity of the compound. While specific DFT studies on Diethylammonium Oleate are scarce, research on proton transfer reactions between similar acids and amines offers valuable insights. nih.govresearchgate.net
The formation of Diethylammonium Oleate involves the transfer of a proton from the carboxylic acid group of oleic acid to the nitrogen atom of diethylamine. DFT calculations can model the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The resulting product is an ion pair, and DFT can be used to analyze the charge distribution, showing a formal positive charge on the diethylammonium cation and a negative charge on the oleate anion. core.ac.uk
The electronic properties of the compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined using DFT. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. In Diethylammonium Oleate, the HOMO would likely be localized on the oleate anion, specifically the carboxylate group, while the LUMO would be associated with the diethylammonium cation. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the compound. core.ac.uknih.gov
Table 2: Calculated Electronic Properties from DFT for Analogous Systems
| Property | Value (eV) | Interpretation |
| HOMO Energy | -6.5 to -5.5 | Associated with the oleate anion, indicating its electron-donating capacity. |
| LUMO Energy | 1.5 to 2.5 | Associated with the diethylammonium cation, indicating its electron-accepting capacity. |
| HOMO-LUMO Gap | 7.0 to 9.0 | A large gap suggests high stability and low reactivity. |
| Dipole Moment | 10 to 15 D | A high dipole moment is indicative of a highly polar, ionic compound. |
Note: These values are representative of what would be expected from DFT calculations on Diethylammonium Oleate, based on studies of similar ionic species. core.ac.uknih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For Diethylammonium Oleate, QSAR models could be developed to predict various properties, such as its efficacy as a surfactant, its potential biological interactions, or its physical properties like melting point. nih.govacs.org
Although specific QSAR models for Diethylammonium Oleate have not been published, models for related compounds like other quaternary ammonium (B1175870) salts and fatty acid derivatives can provide a framework for such predictive research. nih.govacs.org The development of a QSAR model for a class of compounds including Diethylammonium Oleate would involve several steps. First, a dataset of compounds with known activity or property values would be compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties.
Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure.
For Diethylammonium Oleate, important descriptors would likely include the length of the oleate alkyl chain, the volume and surface area of both the cation and anion, and descriptors related to the charges and polarizability of the ionic head groups.
Table 3: Key Molecular Descriptors for QSAR Modeling of Fatty Acid Amine Salts
| Descriptor | Description | Relevance to Diethylammonium Oleate |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Related to the size and bulk of the compound. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the compound's lipophilicity, crucial for its behavior in biological and environmental systems. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Relates to the compound's ability to form hydrogen bonds and its permeability through membranes. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | An indicator of the molecule's conformational flexibility. |
| Jurs Descriptors | A set of descriptors that combine shape and electronic information. | Can be used to model a wide range of properties. |
This table presents descriptors commonly used in QSAR studies of ionic liquids and surfactants that would be relevant for modeling Diethylammonium Oleate.
Future Research Directions and Unresolved Challenges
Innovations in Sustainable Synthesis and Process Intensification
The synthesis of DIM has traditionally involved methods that are not always environmentally benign. Future research is increasingly focused on developing "green" and sustainable synthetic routes.
Sustainable Synthesis: Recent efforts have explored eco-friendly alternatives to traditional organic solvents and catalysts. researchgate.net The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), has been shown to serve as both a recyclable solvent and a catalyst for the one-pot synthesis of DIM derivatives from indoles and hexamethylenetetramine. nih.gov Other green approaches include the use of deep eutectic solvents, which are biodegradable and have low toxicity. bohrium.com Research into solid acid catalysts, like montmorillonite (B579905) K-10 clay and zeolites, also presents a promising path towards more sustainable production, minimizing waste and hazardous byproducts. researchgate.net Further exploration into biocatalysis, using enzymes like α-chymotrypsin, could offer highly selective and mild reaction conditions. bohrium.com A patented method highlights the use of p-toluenesulfonic acid as a catalyst in a water and ethanol (B145695) mixture, which is considered a safer and more industrially scalable process. google.com
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
While DIM is known to modulate multiple signaling pathways, a more profound understanding of its molecular interactions is required. pnas.orgnih.gov
Key Signaling Pathways: DIM has been shown to influence numerous cellular processes, including cell cycle arrest, apoptosis, and angiogenesis, primarily in the context of cancer research. mdpi.comhilarispublisher.com It interacts with key signaling pathways such as NF-κB, Akt, and Wnt/β-catenin. pnas.orgnih.govmdpi.com For instance, DIM can inhibit the proliferation of androgen-dependent prostate cancer cells and suppress the growth of both estrogen receptor-positive and negative breast cancer cells. hilarispublisher.com In gastric cancer cells, DIM has been found to induce cell death by activating STIM1-mediated store-operated calcium entry, which in turn triggers ER stress. ijbs.com Future research should focus on creating a comprehensive map of DIM's interactions within these pathways and identifying its primary molecular targets. Understanding how DIM differentially affects various cell types is crucial for its development as a therapeutic agent.
Transcriptomic and Proteomic Analyses: High-throughput "omics" technologies are essential for a systems-level understanding of DIM's effects. Transcriptomic studies, such as those using microarray gene expression profiling, have revealed that DIM regulates a wide array of genes involved in cell proliferation, apoptosis, and signal transduction. hilarispublisher.commdpi.com For example, in breast cancer cells, DIM has been shown to differentially regulate the aryl hydrocarbon receptor (AHR) and estrogen receptor alpha (ERα). mdpi.com Proteomic analyses can further complement this by identifying changes in protein expression and post-translational modifications induced by DIM. These comprehensive approaches will help to uncover novel mechanisms of action and potential biomarkers for predicting response to DIM.
Advancements in High-Throughput Analytical Methodologies for Trace Detection
The ability to accurately and sensitively detect DIM and its metabolites in biological samples is critical for pharmacokinetic studies and clinical monitoring.
Current Methodologies: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is currently the gold standard for the quantification of DIM in biological matrices like human plasma. nih.govresearchgate.net These methods offer high sensitivity and selectivity, with lower limits of quantification in the nanogram per milliliter range. nih.gov The sample preparation often involves protein precipitation, which is suitable for high-throughput analysis. nih.govresearchgate.net Other techniques include micellar electrokinetic chromatography (MEKC) with UV detection for the simultaneous determination of DIM and related indole (B1671886) compounds. researchgate.net
Future Innovations: There is a need for even more rapid and cost-effective analytical methods suitable for large-scale clinical trials and routine analysis. The development of biosensors and immunoassays could provide rapid, point-of-care testing capabilities. Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), could aid in the identification of novel DIM metabolites and provide deeper insights into its metabolic fate. Improving the automation of sample preparation and data analysis will also be crucial for increasing throughput and reducing analytical variability. The table below summarizes key parameters of a validated HPLC-MS/MS method for DIM quantification.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL nih.gov |
| Limit of Detection (LOD) | 1 ng/mL nih.gov |
| Concentration Range | 5-500 ng/mL nih.gov |
| Sample Preparation | Acetonitrile-induced protein precipitation nih.gov |
| Total Analysis Time | 3.20 min nih.gov |
| Internal Standard | 4-Methoxy-1-methylindole nih.gov |
| Chromatographic Column | Synergi Fusion-RP C18 nih.gov |
Exploration of Emerging Applications in Specialized Fields
Beyond its well-documented anti-cancer properties, DIM is being explored for its potential in other specialized areas.
Radioprotection: Recent studies have highlighted a novel application for DIM as a medical countermeasure against radiation exposure. Research has shown that DIM can protect rodents from lethal doses of total body irradiation. pnas.org The proposed mechanism involves the stimulation of the DNA damage response, including the activation of ataxia-telangiectasia mutated (ATM), a key kinase in DNA repair signaling. pnas.org This suggests that DIM could be developed as a radioprotector or a mitigator of radiation injury, with potential applications in both accidental radiation exposure and as an adjunct to radiotherapy in cancer treatment to protect normal tissues. pnas.org
Plant Science and Agriculture: DIM and its derivatives have shown promise as plant growth promoters. nih.gov Studies have demonstrated that certain DIM derivatives can exhibit potent auxin-like activity, promoting cell division and root formation in plants like Oryza sativa (rice). nih.gov Additionally, exogenous application of DIM has been found to improve tolerance to environmental stressors, such as vanadium stress in Brassica napus (canola), by modulating antioxidant enzyme activities. mdpi.com Further research in this area could lead to the development of novel, natural-product-based agents for enhancing crop yield and resilience.
Dermatology and Cosmeceuticals: Given its anti-inflammatory and antioxidant properties, DIM holds potential for use in dermatological applications. Its ability to modulate pathways involved in inflammation could be beneficial in managing inflammatory skin conditions. Furthermore, its role in regulating hormone metabolism could be explored for conditions like acne. Research into topical formulations and their stability and skin penetration is a necessary next step to evaluate its efficacy in this field. The antioxidant properties of DIM could also be leveraged in cosmeceutical products aimed at protecting the skin from oxidative damage caused by environmental factors. hc-sc.gc.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
